molecular formula C10H15O3- B1230680 3-Isopropenyl-6-oxoheptanoate

3-Isopropenyl-6-oxoheptanoate

Cat. No.: B1230680
M. Wt: 183.22 g/mol
InChI Key: NJOIWWRMLFSDTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropenyl-6-oxoheptanoate (C10H15O3-) is a biochemical intermediate of significant interest in microbiology and environmental science research. Its primary research value lies in its role as a characterized metabolite in the novel biodegradation pathway of limonene by the bacterium Rhodococcus erythropolis DCL14 . In this pathway, the lactone 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone spontaneously rearranges to form this compound, which is then funneled into the beta-oxidation pathway for further degradation . The compound exhibits chirality; the (3S)-enantiomer is identified in the (4S)-limonene degradation pathway, while the (3R)-enantiomer is found in the (4R)-limonene pathway . This makes it a valuable compound for studying stereospecific enzymatic processes and microbial metabolism of monoterpenes. Research into this compound helps elucidate how microorganisms break down and assimilate plant-derived terpenes, which are among the most widespread natural compounds . Beyond its fundamental research applications, this and related structures are classified within the flavor and fragrance chemical domain . The product is offered as a clear liquid . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15O3-

Molecular Weight

183.22 g/mol

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1

InChI Key

NJOIWWRMLFSDTM-UHFFFAOYSA-M

SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Isopropenyl-6-oxoheptanoyl-CoA
Property 3-Isopropenyl-6-oxoheptanoate 3-Isopropenyl-6-oxoheptanoyl-CoA
Molecular Formula C₁₀H₁₅O₃ C₃₁H₄₈N₇O₁₇P₃S
Role Free acid intermediate Activated thioester for β-oxidation
Metabolic Pathway Limonene, carveol degradation Integration into central metabolism
Key Feature Requires CoA ligase for activation Essential for downstream β-oxidation

Functional Comparison :

  • The CoA ester form is critical for further degradation via β-oxidation, whereas the free acid cannot proceed without ATP- and CoA-dependent activation .
  • Both enantiomers [(3R)- and (3S)-] are substrates for stereospecific CoA ligases, channeling them into distinct limonene or carveol pathways .
1-Hydroxy-2-oxolimonene
Property This compound 1-Hydroxy-2-oxolimonene
Molecular Formula C₁₀H₁₅O₃ C₁₀H₁₄O₃
Role Rearranged product Precursor lactone substrate
Stability Stable under physiological conditions Unstable; rearranges spontaneously
Enzymatic Link Product of Baeyer-Villiger monooxygenase Substrate for lactonizing monooxygenase

Structural Comparison :

  • Both compounds are monoterpene-derived ketones but differ in ring structure: 1-hydroxy-2-oxolimonene retains a cyclic lactone, while this compound is linear .
Limonene-1,2-diol
Property This compound Limonene-1,2-diol
Molecular Formula C₁₀H₁₅O₃ C₁₀H₁₈O₂
Role Late-stage metabolite Early intermediate in limonene degradation
Economic Relevance Not commercially marketed High value (~$446/g)
Biochemical Fate Converted to acetyl-CoA Oxidized to 1-hydroxy-2-oxolimonene

Pathway Context :

  • Limonene-1,2-diol is upstream in the pathway, while this compound is downstream, closer to central metabolism .

Preparation Methods

Alkylation of Ethyl Acetoacetate

The core structure of 3-isopropenyl-6-oxoheptanoate derives from β-keto esters, typically synthesized via alkylation of ethyl acetoacetate. In a representative procedure, ethyl acetoacetate is treated with alkyl halides (e.g., 3-bromopentane) in the presence of a base such as sodium ethoxide. For example, ethyl 5-ethyl-3-oxoheptanoate (1g ) was synthesized using 3-bromopentane with an 18% yield after silica column chromatography.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : Reflux (78°C)

  • Base : Sodium ethoxide (1.2 equiv)

  • Alkylating Agent : 3-bromopentane (1.21 equiv)

The resulting β-keto ester intermediate is then functionalized with an isopropenyl group via Michael addition or allylic alkylation. For instance, benzylation using substituted benzyl bromides (e.g., 3a–v ) at reflux yields branched derivatives.

Introduction of the Isopropenyl Group

The isopropenyl moiety is introduced via Grignard reactions or palladium-catalyzed couplings. A study demonstrated that treatment of β-keto esters with isopropenyl magnesium bromide in tetrahydrofuran (THF) at 0°C affords the desired adduct with moderate stereoselectivity. Subsequent oxidation of the hydroxyl intermediate using pyridinium chlorochromate (PCC) yields the ketone.

Key Challenges :

  • Stereochemical Control : Racemization at the C3 position necessitates chiral auxiliaries or asymmetric catalysis.

  • Yield Optimization : Competing side reactions (e.g., over-alkylation) reduce efficiency, often requiring iterative purification.

Enzymatic Synthesis Using Baeyer-Villiger Monooxygenases (BVMOs)

Biocatalytic Lactonization

The enantioselective synthesis of (3S)-3-isopropenyl-6-oxoheptanoate is achieved using BVMOs from Rhodococcus erythropolis DCL14. This enzyme catalyzes the lactonization of monoterpene ketones (e.g., (4R,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one), followed by spontaneous rearrangement to the target compound.

Procedure :

  • Enzyme Purification : BVMO is isolated via ion-exchange and affinity chromatography.

  • Reaction Setup :

    • Substrate : 10 mM monoterpene ketone

    • Cofactors : 2 mM Mg²⁺, 1 mM CoA, 5 mM ATP

    • Buffer : 0.1 M Tris-HCl (pH 7.2)

    • Temperature : 30°C

  • Product Isolation : The reaction mixture is acidified (pH 2–3) and extracted with ethyl acetate. Chiral HPLC confirms >98% enantiomeric excess.

Analytical Validation

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation:

  • LC-MS : m/z 183.22 [M–H]⁻.

  • ¹H NMR : Characteristic signals at δ 2.54 (t, J = 7.4 Hz, 2H, CH₂CO), 1.65–1.55 (m, 2H, CH₂), and 0.88 (t, J = 6.8 Hz, 3H, CH₃).

Comparative Analysis of Synthesis Routes

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 18–36%45–60%
Stereoselectivity Requires resolution>98% ee
Reaction Time 24–48 h4–6 h
Environmental Impact High solvent wasteAqueous conditions

Advantages of Enzymatic Methods :

  • Superior enantiocontrol and faster kinetics.

  • Avoidance of toxic reagents (e.g., PCC, alkyl halides).

Troubleshooting and Optimization

Common Pitfalls in Chemical Synthesis

  • Low Yields : Due to steric hindrance during alkylation. Mitigated by using bulky bases (e.g., LDA) or microwave-assisted synthesis.

  • Racemization : Additives like (+)-tartaric acid improve stereoretention.

Enhancing BVMO Activity

  • Cofactor Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) reduce costs.

  • Immobilization : BVMO immobilized on chitosan beads retains 80% activity after 10 cycles .

Q & A

Q. How can conflicting reports on substrate specificity of BVMOs be resolved?

  • Methodological Answer : High-throughput substrate screening (e.g., fluorescence-based assays) under standardized conditions (pH, cofactors) clarifies enzyme promiscuity. Structural biology (cryo-EM or X-ray crystallography) maps active-site residues to explain divergent activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropenyl-6-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
3-Isopropenyl-6-oxoheptanoate

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